molecular formula C16H12Cl2O3 B2651722 (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one CAS No. 478046-76-3

(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one

Cat. No. B2651722
CAS RN: 478046-76-3
M. Wt: 323.17
InChI Key: DAQRGWSMQMXBNX-VOTSOKGWSA-N
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Description

The compound “(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one” is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 . This compound is also known by its synonyms “(E)-1-(3-[(2,4-dichlorobenzyl)oxy]phenyl)-3-hydroxy-2-propen-1-one” and "(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one" .

Scientific Research Applications

Oxidation and Catalysis

Research has demonstrated the use of propenoidic phenols, including compounds similar to (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one, in oxidation reactions catalyzed by specific compounds such as N,N′-ethylenebis(salicylideneiminato)cobalt(II) [Cosalen]. These studies focus on understanding the yields of conversion to oxidized products, influenced by reaction solvents and substituents on the phenyl ring. Such research is crucial in the field of organic chemistry, particularly in the synthesis of complex organic compounds (Bolzacchini et al., 1996).

Photocatalytic Oxidation

Another application area is the photocatalytic oxidation of chlorobenzene, closely related to compounds like this compound. These studies involve understanding the degradation and transformation of chlorobenzene and its oxidation products, which is significant in environmental chemistry and pollution control (Sedlak & Andren, 1991).

Catalytic Hydrogenation

The compound's structure also relates to research in catalytic hydrogenation, where similar compounds are hydrogenated to produce various organic products. This type of research is essential in developing new synthetic routes for organic compounds, potentially leading to new drugs or materials (Harada & Shiono, 1984).

Organic Synthesis

In the field of organic synthesis, compounds structurally related to this compound are used in the formation of organohypervalent iodine reagents. These reagents are key in introducing specific functional groups to other organic compounds, crucial for developing pharmaceuticals and advanced materials (Moriarty et al., 1997).

Material Science

In material science, related compounds are utilized in the synthesis of azo polymers for reversible optical storage. This research is significant for developing new materials with unique optical properties, potentially useful in data storage and photonics (Meng et al., 1996).

Catalysis

The compound’s analogs are also investigated in catalytic processes like gold(I)-catalyzed intermolecular hydroalkoxylation, important in creating complex molecules in a more efficient and environmentally friendly way (Zhang & Widenhoefer, 2008).

properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-3-1-2-11(8-14)16(20)6-7-19/h1-9,19H,10H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQRGWSMQMXBNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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